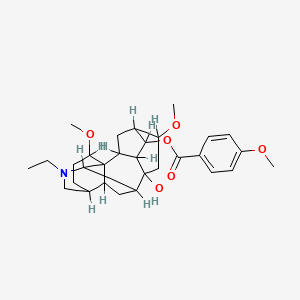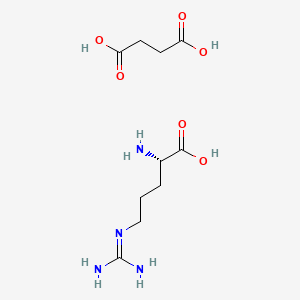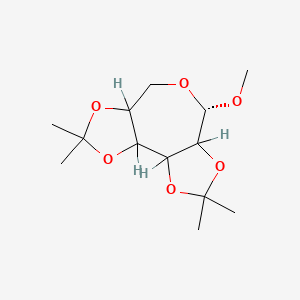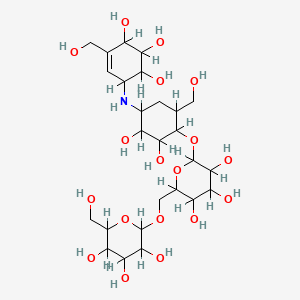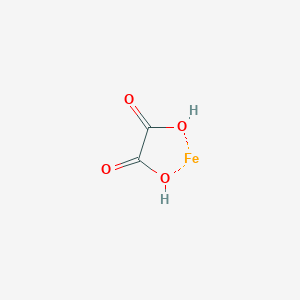
Iron(II) oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A strong dicarboxylic acid occurring in many plants and vegetables. It is produced in the body by metabolism of glyoxylic acid or ascorbic acid. It is not metabolized but excreted in the urine. It is used as an analytical reagent and general reducing agent.
Wissenschaftliche Forschungsanwendungen
Photolysis and Environmental Applications : Iron(III) oxalate is known for its photoactive properties in natural systems and can be used to understand metal carboxylate complex photolysis. The photolysis of iron(III) oxalate, which leads to the production of iron(II) oxalate, provides insights into environmental processes like CO2 production (Mangiante et al., 2017).
Industrial Applications in Material Science : Iron(II) oxalate's influence on particle morphology in electrorheological fluids opens up avenues for its use in smart materials. The particle morphology significantly affects the behavior of these fluids, which have numerous industrial applications (Kutálková et al., 2021).
Geological and Environmental Studies : In geological studies, iron(II) oxalate plays a role in understanding the mineralization of substances like lichens and fungi. Its thermal decomposition provides insights into the formation of oxalates in natural environments (Frost & Weier, 2004).
Energy Storage Applications : Research has shown that iron oxalate can be used in lithium-ion batteries, with different crystal structures impacting the stability and performance of these batteries. This research opens up possibilities for the use of iron oxalate in energy storage applications (Zhang et al., 2020).
Environmental Chemistry and Catalysis : Iron oxalate is also instrumental in environmental chemistry, particularly in catalyzing the decomposition of hydrogen peroxide. Its catalytic efficiency is influenced by factors like surface area and crystal structure (Gregor et al., 2010).
Atmospheric Chemistry and Pollution Treatment : In atmospheric chemistry, iron oxalate plays a role in the complexation and solubilization of iron-bearing dust, influencing its environmental impact and interactions in natural water systems (Paris & Desboeufs, 2013).
Wastewater Treatment : It is used in the advanced oxidation processes for wastewater treatment, such as in the ferrioxalate-assisted solar photo-Fenton process. This application is critical for environmental remediation and pollution control (Ye et al., 2019).
Chemical Analysis : Iron(II) oxalate is used in analytical chemistry, for instance, in the flow-injection determination of oxalate through photoinduced chemiluminescent reactions (Pérez-Ruíz et al., 1993).
Eigenschaften
CAS-Nummer |
15843-42-2 |
|---|---|
Produktname |
Iron(II) oxalate |
Molekularformel |
FeC2O4 C2H2FeO4 |
Molekulargewicht |
145.88 g/mol |
IUPAC-Name |
iron;oxalic acid |
InChI |
InChI=1S/C2H2O4.Fe/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |
InChI-Schlüssel |
SKEUTFNJHQAPGY-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)O)O.[Fe] |
Kanonische SMILES |
C(=O)(C(=O)O)O.[Fe] |
Piktogramme |
Irritant |
Synonyme |
Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



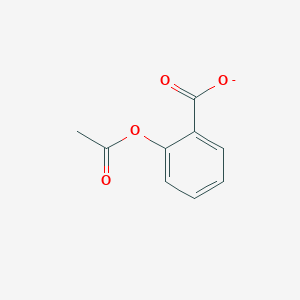
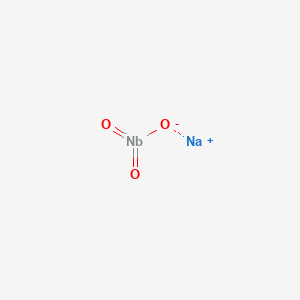
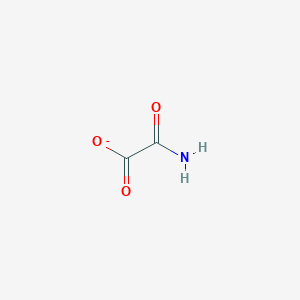
![2-[(Isoquinolin-1-yl)methylidene]hydrazine-1-carboximidothioic acid](/img/structure/B1226884.png)



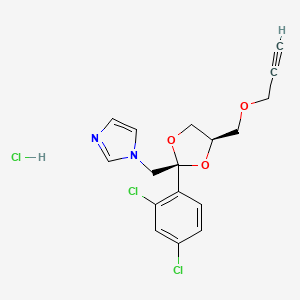
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxyoxan-2-yl]methyl carbamate](/img/structure/B1226891.png)
![5-Ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B1226893.png)
